2-(1H-pyrazol-4-yl)pyrazine
Overview
Description
2-(1H-pyrazol-4-yl)pyrazine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Environmentally safe methods have been developed for synthesizing novel substituted 2-(1H-pyrazol-4-yl)pyrazine derivatives, offering advantages like milder conditions, operational simplicity, and higher yields (Kitawat & Singh, 2014).
- Characterization and Properties : Studies on pyrazole derivatives, including those with pyrazine groups, have investigated their physical and chemical properties, aiding in the development of new substances with significant pharmacological potential (Fedotov et al., 2022).
Biological and Pharmacological Activities
- Antibacterial and Antioxidant Activities : Compounds containing the this compound moiety have shown promise in antibacterial activities against various strains and possess antioxidant properties, indicating their potential in therapeutic applications (Kitawat & Singh, 2014); (Karrouchi et al., 2019).
- Antimicrobial Agents : Novel derivatives have been synthesized, exhibiting good antimicrobial activities, highlighting their potential as new therapeutic agents (Abdel-Wahab et al., 2017).
Photophysical and Photochemical Properties
- Photostability and Photodegradation : The effect of pyrazolyl substituents on the photophysical and photochemical properties of pyrazine derivatives has been studied, revealing insights into their stability and degradation pathways under light exposure, important for developing light-sensitive materials (Pizarro et al., 2018).
Anticonvulsant and Anti-inflammatory Applications
- Potential in Anticonvulsant Therapy : Research has been conducted on new 2-pyrazoline derivatives, showing appreciable anticonvulsant activity in various tests, suggesting their potential use in treating seizures (Bhandari et al., 2013).
- COX-2 Inhibitors : Synthesis of pyrazole derivatives has been explored for their potential as COX-2 inhibitors, a significant area in anti-inflammatory drug development (Patel et al., 2004).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)pyrazine, are known to exhibit a broad spectrum of biological activities . They have been found to interact with various biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to alterations in the normal functioning of the targets, thereby exerting their biological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, temperature, and more . .
Future Directions
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLTUYDPHVYZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402771 | |
Record name | 2-(1H-pyrazol-4-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-97-6 | |
Record name | 2-(1H-Pyrazol-4-yl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849924-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-pyrazol-4-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-PYRAZOL-4-YL)PYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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